

## CRA-026440 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CRA-026440 hydrochloride

Cat. No.: B10855135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

CRA-026440 hydrochloride is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other proteins, HDACs contribute to a more compact chromatin structure, generally leading to transcriptional repression. Inhibition of HDACs by compounds such as CRA-026440 results in the accumulation of acetylated proteins, which can reactivate the expression of tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells. This technical guide provides a comprehensive overview of the available data on CRA-026440 hydrochloride, including its mechanism of action, quantitative data, and detailed experimental protocols.

#### **Chemical and Physical Properties**



| Property          | Value                                                                                                                      |
|-------------------|----------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | 5-(2-(dimethylamino)ethoxy)-N-(3-(4-<br>(hydroxycarbamoyl)phenyl)prop-2-yn-1-yl)-1H-<br>indole-2-carboxamide hydrochloride |
| Molecular Formula | C23H25CIN4O4                                                                                                               |
| Molecular Weight  | 472.93 g/mol                                                                                                               |
| CAS Number        | 847459-98-7                                                                                                                |

#### **Mechanism of Action**

**CRA-026440 hydrochloride** exerts its biological effects primarily through the inhibition of Class I and Class II HDAC enzymes. The core of its mechanism lies in the phenyl hydroxamic acid group, which chelates the zinc ion essential for the catalytic activity of HDACs. This inhibition leads to the hyperacetylation of both histone and non-histone proteins.

Histone Hyperacetylation: Increased acetylation of histone proteins (e.g., H3 and H4) neutralizes their positive charge, weakening their interaction with the negatively charged DNA backbone. This results in a more relaxed chromatin structure, making DNA more accessible to transcription factors and leading to the expression of previously silenced genes, including those involved in tumor suppression and cell cycle regulation.

Non-Histone Protein Hyperacetylation: CRA-026440 also affects the acetylation status and function of various non-histone proteins. A key target is  $\alpha$ -tubulin, a component of microtubules. Increased acetylation of  $\alpha$ -tubulin can alter microtubule stability and dynamics, which is crucial for cell division, migration, and intracellular transport.

The downstream consequences of this broad HDAC inhibition are the induction of cell cycle arrest, primarily at the G1/S and G2/M phases, and the activation of apoptotic pathways.

### **Signaling Pathways**

The anti-tumor effects of **CRA-026440 hydrochloride** are mediated through its influence on several critical signaling pathways.





Click to download full resolution via product page

General Mechanism of Action of CRA-026440.



Broad-spectrum HDAC inhibitors are known to impact major cancer-related signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. While specific data for CRA-026440's direct quantitative effect on these pathways is not available, the general mechanism for this class of inhibitors is outlined below.



**Inhibits** 

Click to download full resolution via product page

Impact of HDAC Inhibitors on Key Cancer Signaling Pathways.



# Quantitative Data In Vitro HDAC Enzyme Inhibition

**CRA-026440 hydrochloride** demonstrates potent inhibitory activity against a range of HDAC isoforms.

| HDAC Isoform | Ki (nM) |
|--------------|---------|
| HDAC1        | 4       |
| HDAC2        | 14      |
| HDAC3        | 11      |
| HDAC6        | 15      |
| HDAC8        | 7       |
| HDAC10       | 20      |

### **In Vitro Antiproliferative Activity**

The antiproliferative effects of CRA-026440 have been evaluated in various human cancer cell lines.

| Cell Line | Cancer Type | GI50 (μM) |
|-----------|-------------|-----------|
| OVCAR-3   | Ovarian     | 0.12      |
| HCT116    | Colon       | 0.32      |
| U937      | Lymphoma    | 0.20      |
| HUVEC     | Endothelial | 1.41      |
| HCT15     | Colon       | 9.95      |

## In Vitro Anti-angiogenic Activity



| Assay                 | IC50 (μM) |
|-----------------------|-----------|
| Rat Aortic Ring Assay | 0.5       |

### In Vivo Pharmacokinetics and Pharmacodynamics

A study in female BALB/c mice provided the following pharmacokinetic and pharmacodynamic insights.

| Parameter               | Value                                                            |
|-------------------------|------------------------------------------------------------------|
| Pharmacokinetics        |                                                                  |
| Administration Route    | Intravenous (i.v.)                                               |
| Dose (Plasma)           | 10 mg/kg                                                         |
| Dose (Plasma and Tumor) | 50 mg/kg                                                         |
| Pharmacodynamics        |                                                                  |
| Biomarker               | Increased tubulin acetylation                                    |
| Tissue                  | Peripheral blood and HCT 116 tumor xenograft                     |
| Onset                   | Detectable at 2 hours post-treatment in blood                    |
| Duration                | Returned to baseline in blood after 24 hours; prolonged in tumor |

# Experimental Protocols In Vitro HDAC Inhibition Assay (Fluorometric)









Click to download full resolution via product page



 To cite this document: BenchChem. [CRA-026440 Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855135#what-is-cra-026440-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com